N-(4-Aminophenyl)-5-methyl-3-furamide
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Overview
Description
N-(4-Aminophenyl)-5-methyl-3-furamide is an organic compound that features a furan ring substituted with a methyl group and an amide linkage to a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-5-methyl-3-furamide typically involves the reaction of 4-aminophenylamine with 5-methyl-3-furoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent like dichloromethane and are performed at room temperature to moderate heating .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-5-methyl-3-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which N-(4-Aminophenyl)-5-methyl-3-furamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring and the amine group are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-5-methyl-2-furamide
- N-(4-Aminophenyl)-3-methyl-3-furamide
- N-(4-Aminophenyl)-5-methyl-4-furamide
Uniqueness
N-(4-Aminophenyl)-5-methyl-3-furamide is unique due to the specific positioning of the methyl group on the furan ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different biological activities and chemical properties compared to its analogs .
Properties
IUPAC Name |
N-(4-aminophenyl)-5-methylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-9(7-16-8)12(15)14-11-4-2-10(13)3-5-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTHXYNNQOQQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589564 |
Source
|
Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887358-45-4 |
Source
|
Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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